

Application Note: In Vivo Administration of 2-Propylbutyramide in Animal Models[1][2]

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Compound of Interest

Compound Name: 2-Propylbutyramide

CAS No.: 13941-03-2

Cat. No.: B8641523

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Introduction & Compound Profile

2-Propylbutyramide (IUPAC: 2-ethylpentanamide) is a structural isomer of the well-known anticonvulsant Valpromide (2-propylpentanamide) and an analog of Valproic Acid (VPA). It is primarily utilized in neuropsychopharmacology research to investigate structure-activity relationships (SAR) regarding anticonvulsant potency, stereoselective pharmacokinetics, and teratogenic potential.

Unlike VPA, which is fully ionized at physiological pH, **2-Propylbutyramide** is a neutral amide. This lipophilicity facilitates superior blood-brain barrier (BBB) penetration but presents significant challenges in aqueous formulation. This guide provides a standardized workflow for its in vivo application, ensuring high bioavailability and reproducible data.

Chemical Identity

Property	Detail
Common Name	2-Propylbutyramide
IUPAC Name	2-Ethylpentanamide
Formula	
MW	129.20 g/mol
LogP	~1.3 - 1.5 (Estimated)
Solubility	Low in water; Soluble in DMSO, Ethanol, PEG-400
Primary Class	Valproic Acid Analog / Aliphatic Amide

Pre-Formulation & Vehicle Selection

Due to the compound's poor aqueous solubility, simple saline solutions are unsuitable. Two vehicle systems are recommended depending on the route of administration and study duration.

Vehicle A: Solution for Intraperitoneal (IP) or Intravenous (IV) Injection

Best for acute PK/PD studies requiring rapid absorption.

- Composition: 10% DMSO + 40% PEG-400 + 50% Saline (0.9% NaCl).
- Stability: Prepare fresh daily.
- Max Volume: 5 mL/kg (Rat), 10 mL/kg (Mouse).

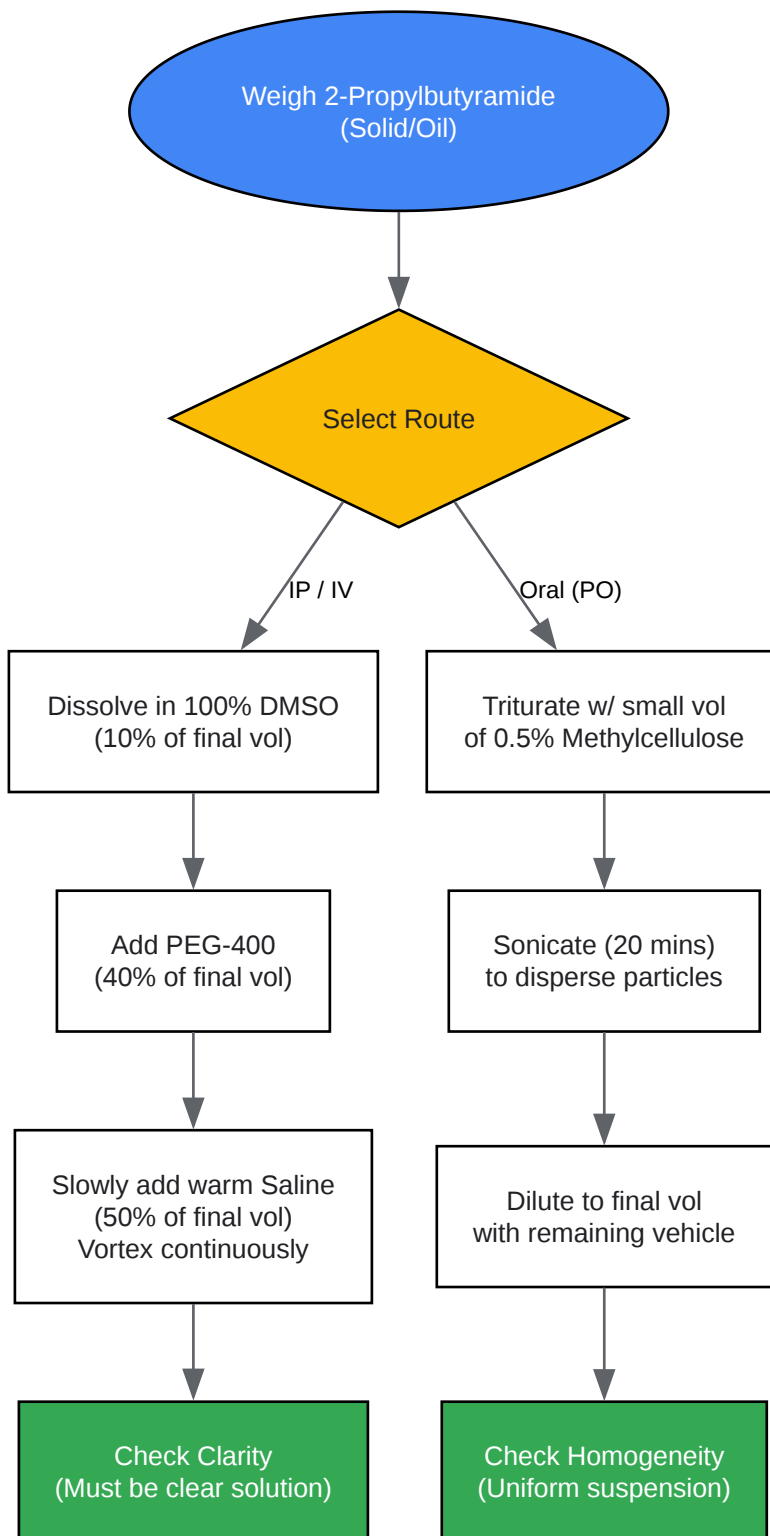
Vehicle B: Suspension for Oral Gavage (PO)

Best for chronic dosing or toxicity studies.

- Composition: 0.5% Methylcellulose (MC) or 1% Carboxymethylcellulose (CMC) in water.

- Technique: Requires micronization or vigorous sonication to ensure uniform suspension.

Formulation Workflow (Graphviz Diagram)



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Caption: Decision tree for formulating **2-Propylbutyramide** based on administration route. Ensure clear solution for IP/IV to prevent local irritation.

Experimental Protocols

Dose Selection Guide

Based on valpromide and VPA analog literature, the following dose ranges are recommended for rodent studies.

Study Type	Species	Dose Range	Frequency	Route
PK Profiling	Rat (SD/Wistar)	20 - 50 mg/kg	Single Dose	IV / PO
Seizure Model (Acute)	Mouse (ICR/C57)	50 - 300 mg/kg	Single Dose (-30 min)	IP
Neuropathic Pain	Rat	30 - 100 mg/kg	BID (Twice Daily)	PO
Toxicity Screening	Rat	100 - 500 mg/kg	Daily (14 days)	PO

Administration Procedures

Intraperitoneal (IP) Injection[1][2]

- Restraint: Secure the animal (mouse/rat) in a supine position with the head tilted downward to allow abdominal organs to slide cranially.
- Site: Lower right or left quadrant of the abdomen.
- Injection: Insert a 25G-27G needle at a 30° angle. Aspirate slightly to ensure no bladder/gut puncture (fluid should not be yellow/green).
- Rate: Inject smoothly over 5-10 seconds.
- Observation: Monitor for "writhing" (sign of vehicle irritation) for 5 minutes post-dose.

Oral Gavage (PO)

- Preparation: Ensure the suspension is recently vortexed (within 30 seconds of dosing).
- Technique: Use a stainless steel bulb-tipped gavage needle (18G for rats, 20-22G for mice).
- Insertion: Pass the needle along the roof of the mouth to avoid the trachea. Do not force.
- Volume Limit: Do not exceed 10 mL/kg to prevent gastric distension.

Pharmacokinetic & Pharmacodynamic Assessment[4][5][6]

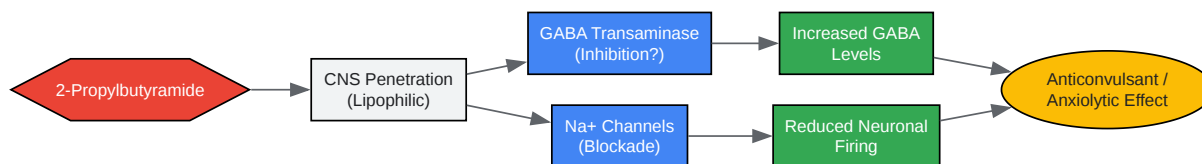
Pharmacokinetic (PK) Sampling

2-Propylbutyramide undergoes hepatic metabolism, potentially hydrolyzing to 2-ethylpentanoic acid or undergoing P450-mediated hydroxylation.

- Sampling Points: Pre-dose, 5, 15, 30, 60, 120, 240, 480 min, and 24 h.
- Matrix: Plasma (Li-Heparin) and Brain tissue (for BBB penetration ratio).
- Bioanalysis: LC-MS/MS is required.
 - Internal Standard: Valpromide or Valnoctamide.
 - Column: C18 Reverse Phase.
 - Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

Pharmacodynamic (PD) Mechanism

The compound likely acts via GABAergic potentiation and Voltage-Gated Sodium Channel (VGSC) inhibition.



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Caption: Putative mechanism of action (MOA) mirroring Valpromide. The amide moiety enhances CNS entry before acting on GABA/Na⁺ targets.

Safety & Troubleshooting

Common Adverse Effects

- Sedation: High doses (>200 mg/kg) may cause motor impairment. Assess using the Rotarod Test before efficacy testing to distinguish between specific anticonvulsant activity and non-specific sedation.
- Hepatotoxicity: Like VPA, chronic administration may induce steatosis. Monitor ALT/AST levels in sub-chronic studies.

Troubleshooting Table

Issue	Probable Cause	Solution
Precipitation in Syringe	Vehicle incompatibility or temp drop	Keep solution warm (37°C); increase PEG-400 ratio.
Inconsistent Data	Suspension settling	Vortex immediately before every animal dosing.
High Mortality (IP)	Vehicle toxicity (DMSO shock)	Reduce DMSO to <5% or switch to slow IP injection.
No Brain Exposure	P-gp efflux or rapid hydrolysis	Check plasma/brain ratio; consider esterase inhibitors.

References

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